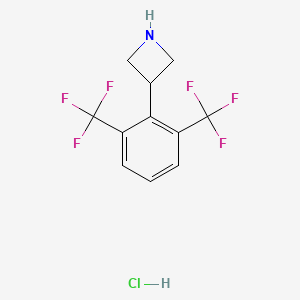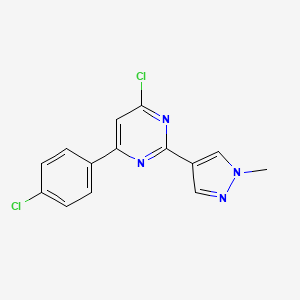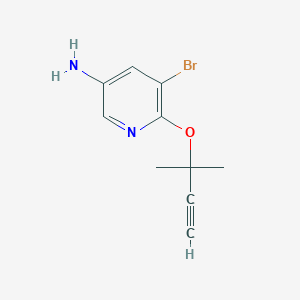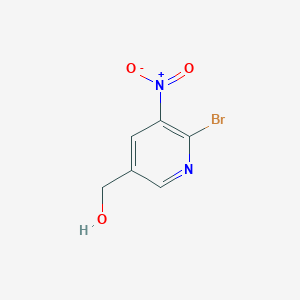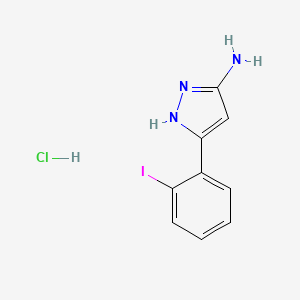
3-Amino-5-(2-iodophenyl)pyrazole Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “MFCD32876524” is a chemical substance with unique properties and applications. It is known for its role in various scientific research fields, including chemistry, biology, and medicine. This compound has garnered attention due to its potential in industrial applications and its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD32876524” involves a series of chemical reactions that require precise conditions. The starting materials and reagents are carefully selected to ensure the desired product is obtained with high purity and yield. The synthetic route typically involves multiple steps, including condensation reactions, cyclization, and purification processes. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the best results.
Industrial Production Methods
In an industrial setting, the production of “MFCD32876524” is scaled up to meet demand. This involves the use of large reactors and continuous flow systems to ensure consistent quality and efficiency. The process is monitored closely to maintain the desired reaction conditions and to minimize impurities. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
“MFCD32876524” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: In this reaction, the compound gains electrons, resulting in the reduction of its oxidation state.
Substitution: This involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
The reactions involving “MFCD32876524” typically require specific reagents and conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are often carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. These reactions are usually conducted under inert atmospheres to prevent unwanted side reactions.
Substitution: Catalysts like palladium on carbon and reagents such as halides are employed. The reactions are performed under controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
“MFCD32876524” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in technology and manufacturing processes.
Mechanism of Action
The mechanism by which “MFCD32876524” exerts its effects involves interactions with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. The compound’s structure allows it to interact with multiple targets, making it a versatile tool in research and potential therapeutic applications.
Properties
Molecular Formula |
C9H9ClIN3 |
|---|---|
Molecular Weight |
321.54 g/mol |
IUPAC Name |
5-(2-iodophenyl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C9H8IN3.ClH/c10-7-4-2-1-3-6(7)8-5-9(11)13-12-8;/h1-5H,(H3,11,12,13);1H |
InChI Key |
KPTNJUOTJYEWQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NN2)N)I.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



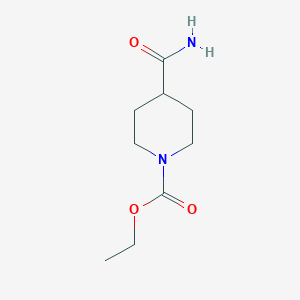

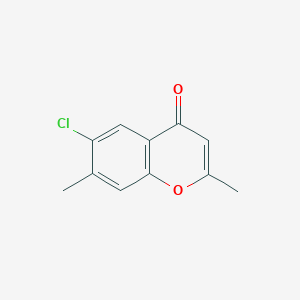
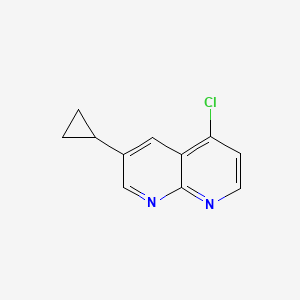
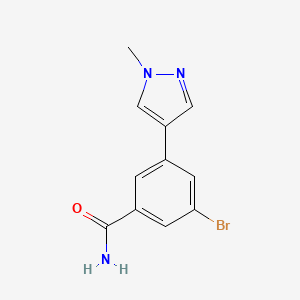

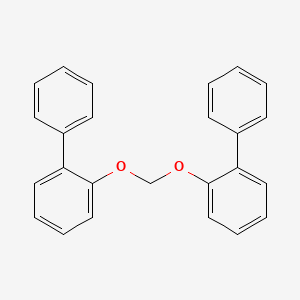
![7-Bromodibenzo[f,h]quinoxaline](/img/structure/B15338372.png)
